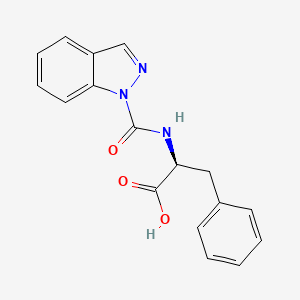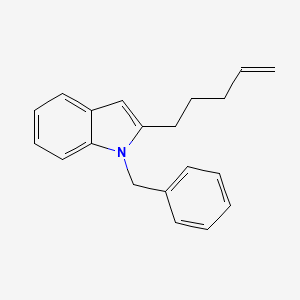
1-Benzyl-2-(pent-4-en-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(pent-4-en-1-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyl group attached to the nitrogen atom of the indole ring and a pent-4-en-1-yl group at the second position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-(pent-4-en-1-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where the nitrogen atom of the indole ring attacks a benzyl halide.
Attachment of the Pent-4-en-1-yl Group: The pent-4-en-1-yl group can be attached via a Friedel-Crafts alkylation reaction, where the indole ring acts as the nucleophile and the pent-4-en-1-yl halide as the electrophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(pent-4-en-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the pent-4-en-1-yl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Saturated pentyl group derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Benzyl-2-(pent-4-en-1-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(pent-4-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The benzyl and pent-4-en-1-yl groups may enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-Benzyl-2-(pent-4-en-1-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
1-Benzyl-2-(pent-4-en-1-yl)-1H-pyridine: Similar structure but with a pyridine ring instead of an indole ring.
Uniqueness: 1-Benzyl-2-(pent-4-en-1-yl)-1H-indole is unique due to its specific combination of functional groups and the indole core, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
683799-97-5 |
|---|---|
Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-benzyl-2-pent-4-enylindole |
InChI |
InChI=1S/C20H21N/c1-2-3-5-13-19-15-18-12-8-9-14-20(18)21(19)16-17-10-6-4-7-11-17/h2,4,6-12,14-15H,1,3,5,13,16H2 |
InChI Key |
UYXGHSKQVXSSTB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=CC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



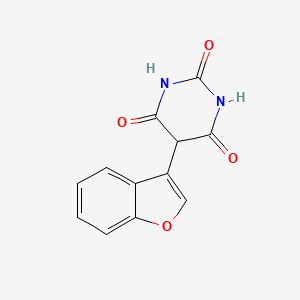
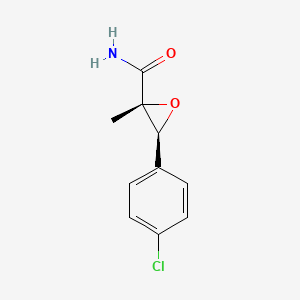

![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)

![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)

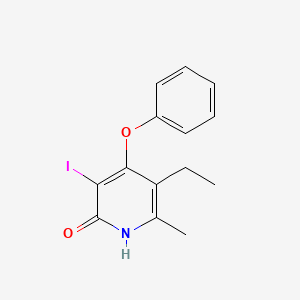
![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
